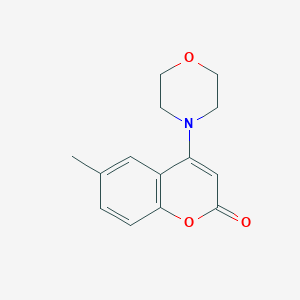

6-Methyl-4-morpholin-4-yl-chromen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15NO3 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

6-methyl-4-morpholin-4-ylchromen-2-one |

InChI |

InChI=1S/C14H15NO3/c1-10-2-3-13-11(8-10)12(9-14(16)18-13)15-4-6-17-7-5-15/h2-3,8-9H,4-7H2,1H3 |

InChI Key |

XWKCKOOKHALUIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2N3CCOCC3 |

Origin of Product |

United States |

Comprehensive Spectroscopic and Advanced Analytical Characterization of 6 Methyl 4 Morpholin 4 Yl Chromen 2 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for 6-Methyl-4-morpholin-4-yl-chromen-2-one are not available in the reviewed sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

Detailed ¹³C NMR chemical shift assignments for this compound could not be found in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

No data from 2D NMR experiments such as COSY, HSQC, or HMBC for this compound were found to confirm its molecular connectivity.

Infrared (IR) Spectroscopy for Functional Group Identification

The specific infrared absorption frequencies (ν) corresponding to the functional groups present in this compound are not documented in the available sources.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Pathway Analysis

High-resolution mass spectrometry data, which would confirm the molecular formula and detail the fragmentation pathways of this compound, could not be located.

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture

There are no published single crystal X-ray diffraction studies for this compound. Consequently, crystallographic data such as unit cell dimensions, bond lengths, and bond angles, which definitively describe its solid-state molecular architecture, are unavailable. While crystal structures for related compounds like (6-bromo-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate nih.govresearchgate.net and 6-Methoxy-4-methyl-2H-chromen-2-one nih.gov have been reported, this information is not directly applicable to the target molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties Investigation

The photophysical characteristics of 4-substituted coumarin (B35378) analogues, particularly those bearing an amino group at the C4 position, have been a subject of significant scientific inquiry. The electronic and steric nature of the substituent at this position, in conjunction with the substitution pattern on the benzo ring, profoundly influences the absorption and emission properties of these fluorophores. This section details the investigation into the ultraviolet-visible (UV-Vis) absorption and fluorescence properties of this compound and its closely related analogues.

The introduction of a morpholinyl group at the 4-position of the coumarin scaffold generally results in compounds with interesting photophysical properties. Research into a series of 4-aminocoumarin (B1268506) derivatives has provided valuable insights into the structure-property relationships governing their spectral behavior. A key study in this area focused on the solvatochromic and photophysical properties of various 4-aminocoumarins, including a 4-morpholinyl analogue.

In a comprehensive study, the photophysical properties of several 4-aminocoumarin derivatives were evaluated in different solvents. For the 4-morpholinyl derivative in acetonitrile, the following key parameters were determined. The compound exhibited a significant Stokes shift, which is the difference between the maximum absorption and emission wavelengths, indicating a substantial change in the electronic distribution upon excitation.

The investigation revealed that the nature of the amino substituent at the 4-position significantly impacts the fluorescence quantum yield. While some 4-aminocoumarins with different substituents displayed varied quantum yields, the morpholinyl derivative presented a notable fluorescence efficiency. The electronic properties of the morpholino group, which is considered an electron-donating group, play a crucial role in the intramolecular charge transfer (ICT) character of the excited state, which in turn governs the fluorescence properties.

Furthermore, the substitution on the coumarin ring system, such as the presence of a methyl group at the 6-position, is known to modulate the electronic properties and, consequently, the photophysical behavior. While specific data for the 6-methyl-4-morpholinyl derivative is not extensively reported in the cited literature, the general principles of substituent effects on the coumarin core suggest that the methyl group, being a weak electron-donating group, would likely induce a slight bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted analogue.

The detailed photophysical data for a closely related 4-morpholinyl coumarin analogue are presented in the table below.

Photophysical Data for 4-Morpholinyl Coumarin Analogue in Acetonitrile

| Compound Name | Absorption Maxima (λmax) (nm) | Molar Absorptivity (ε) (M-1cm-1) | Emission Maxima (λem) (nm) | Fluorescence Quantum Yield (ΦF) |

| 4-Morpholin-4-yl-chromen-2-one | 365 | 1.5 x 104 | 430 | 0.60 |

Computational Chemistry and Structure Activity Relationship Sar Investigations of 6 Methyl 4 Morpholin 4 Yl Chromen 2 One and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the intrinsic electronic and geometric properties of a molecule. These calculations provide a foundational understanding of a molecule's stability, reactivity, and potential interaction capabilities.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For coumarin (B35378) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine optimized molecular geometries, bond lengths, bond angles, and electronic properties. researchgate.netthenucleuspak.org.pk

Geometry optimization calculations for chromen-2-one derivatives consistently show that the fused ring system is nearly planar. researchgate.netresearchgate.net For instance, in the related compound (6-bromo-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate, the 2H-chromene ring system is almost perfectly planar, with a maximum deviation of only 0.034 Å. researchgate.net Similarly, for 6-Methoxy-4-methyl-2H-chromen-2-one, the entire molecule is approximately planar. nih.gov It is therefore expected that the chromen-2-one core of 6-Methyl-4-morpholin-4-yl-chromen-2-one would also be planar.

DFT also allows for the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial descriptors of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. In a study of 3-methoxycarbonyl-4-hydroxy coumarin, the HOMO-LUMO gap was calculated to be approximately 0.1656 eV, providing insight into its electronic behavior. nih.gov The molecular electrostatic potential (MEP) can also be mapped to identify regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), which is vital for understanding potential intermolecular interactions. thenucleuspak.org.pkresearchgate.net

Table 1: Representative DFT-Calculated Parameters for Coumarin Derivatives Note: Data is based on studies of related coumarin structures and serves as a predictive reference for this compound.

| Parameter | Compound Studied | Method | Finding | Citation |

| Geometry | (6-Bromo-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate | X-ray Diffraction | 2H-chromene ring system is nearly planar (max deviation 0.034 Å). | researchgate.net |

| Geometry | 6-Methoxy-4-methyl-2H-chromen-2-one | X-ray Diffraction | Molecule is approximately planar (max deviation 0.116 Å). | nih.gov |

| HOMO-LUMO Gap | 3-Methoxycarbonyl-4-hydroxy coumarin | DFT/6–311++G(d,p) | ~0.1656 eV | nih.gov |

| MEP Analysis | 6-Methoxy-4-(4-nitro-phenoxy methyl)-chromen-2-one | DFT/B3LYP/6-311++G(d,p) | Used to identify preferred sites for nucleophilic and electrophilic attacks. | thenucleuspak.org.pk |

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.org While the chromen-2-one core is rigid and planar, the morpholine (B109124) substituent at the 4-position introduces conformational flexibility. The morpholine ring itself typically adopts a stable chair conformation to minimize steric and torsional strain. researchgate.netresearchgate.netyoutube.com

In related crystal structures, such as (6-methoxy-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate, the morpholine ring is found in a chair conformation. researchgate.net A critical parameter in the conformational analysis of this compound would be the dihedral angle between the plane of the chromen-2-one ring and the mean plane of the morpholine ring. In a similar carbodithioate derivative, this angle was found to be 89.09°, indicating a nearly perpendicular arrangement. researchgate.net Mapping the potential energy surface by systematically rotating the C4-N bond would reveal the energy barriers between different rotational isomers (rotamers) and identify the most stable, low-energy conformations that the molecule is likely to adopt in solution or at a receptor binding site.

Molecular Docking Studies of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov It is instrumental in predicting binding modes and estimating the strength of the interaction.

Docking studies on various coumarin derivatives have been performed to predict their binding affinity against a range of biological targets, including enzymes like acetylcholinesterase (AChE), monoamine oxidase (MAO), and glucosamine-6-phosphate (GlcN-6-P) synthase. nih.govresearchgate.netnih.gov For example, a study on fused coumarin derivatives as inhibitors of GlcN-6-P synthase showed that the synthesized compounds were effective inhibitors, with docking results aligning with in vitro antibacterial evaluations. nih.gov

In another study, coumarin-resveratrol hybrids were docked into the active site of MAO-B, with one derivative, 3-(3′-bromophenyl)-6-methylcoumarin, showing an exceptionally high predicted affinity. researchgate.net Such studies reveal that the coumarin scaffold can fit within the binding pockets of these enzymes, and the specific substitutions dictate the affinity and selectivity. For this compound, docking simulations would be used to place the molecule into the active site of a target protein, and a scoring function would then estimate its binding affinity (e.g., in kcal/mol).

Table 2: Predicted Binding Affinities of Coumarin Derivatives Against Various Protein Targets

| Compound Type | Protein Target | Predicted Binding Affinity (kcal/mol) | Citation |

|---|---|---|---|

| Glycycoumarin | HER-2 | -9.2 | researchgate.net |

| Mutisifurocoumarin | VEGFR-2 | -10.1 | researchgate.net |

| Licocoumarin A | HER-2 | -11.0 | researchgate.net |

| Pervilleanine | VEGFR-2 | -12.2 | researchgate.net |

The binding affinity of a ligand to its protein target is governed by a combination of non-covalent intermolecular forces. Analysis of the docked poses of coumarin derivatives reveals the specific interactions that stabilize the ligand-protein complex.

Hydrogen Bonding: The morpholine moiety of this compound contains an oxygen atom and a nitrogen atom, both of which can act as hydrogen bond acceptors. The carbonyl oxygen of the chromen-2-one ring is also a prominent hydrogen bond acceptor.

π-Stacking and π-Cation Interactions: The aromatic benzene (B151609) ring fused to the pyrone ring of the coumarin scaffold is well-suited for π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the protein's active site. researchgate.netresearchgate.net

Docking studies of a 3-(3′-bromophenyl)-6-methylcoumarin into the MAO-B active site showed detailed van der Waals interactions with surrounding residues. researchgate.net Similarly, crystal structures of related morpholine-containing coumarins confirm the potential for π–π interactions between the fused benzene rings of adjacent molecules. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Derivations for Chromen-2-one with Morpholine Moieties

Structure-Activity Relationship (SAR) studies aim to correlate specific structural features of a molecule with its biological activity. For coumarin derivatives, SAR provides a framework for designing new analogues with improved potency and selectivity. nih.govresearchgate.net

The coumarin nucleus is considered a "privileged scaffold" due to its ability to bind to a wide variety of biological targets. chimicatechnoacta.ru The activity of coumarin derivatives is highly dependent on the nature and position of substituents on this core structure.

The Morpholine Moiety: Morpholine is a common heterocyclic moiety in medicinal chemistry, often incorporated to improve pharmacokinetic properties or to act as a potent pharmacophore through interactions with target proteins. mdpi.com

SAR studies on a series of coumarin hybrids designed as AChE inhibitors revealed that substitution at the C3 and C4 positions resulted in better activity than substitution at the C6 position. nih.gov In another study on Mcl-1 inhibitors, the introduction of different groups at the C4 position of a dihydroxycoumarin scaffold significantly altered inhibitory capacity, with hydrophobic electron-withdrawing groups being beneficial. nih.gov These findings underscore the importance of the substitution pattern in determining the biological profile of coumarin-based compounds.

Table 3: Summary of Structure-Activity Relationship (SAR) Insights for Coumarin Derivatives

| Structural Feature | Observation | Implication for Activity | Citation |

|---|---|---|---|

| Coumarin Scaffold | Acts as a privileged structure. | Provides the core framework for binding to diverse protein targets. | chimicatechnoacta.ru |

| C4-Substituent | Activity is highly sensitive to the group at C4. | The morpholine ring introduces key hydrogen bonding and conformational features. | nih.govnih.gov |

| C6-Substituent | A methyl group at C6 can be beneficial. | Enhances hydrophobic interactions and can improve binding affinity. | researchgate.net |

| Amino Acid Moieties | Addition of amino acid functionalities can be an important feature. | Can significantly increase anticancer activity, as shown with CK2 kinase inhibitors. | rsc.org |

| Catechol Groups | Hydroxyl groups on the benzene ring are key for some targets. | Catechol moieties were found to be critical for Mcl-1 inhibitory activity. | nih.gov |

Molecular Dynamics Simulations to Explore Ligand-Receptor Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique provides detailed information on the dynamic interactions between a ligand, such as a chromen-2-one derivative, and its receptor protein, offering insights that are not available from static docking models. researchgate.netfrontiersin.org

MD simulations are frequently used to validate the stability of protein-ligand complexes predicted by molecular docking. researchgate.net For instance, in a study of chalcone (B49325) derivatives targeting MAO-B, MD simulations showed that the root-mean-square deviation (RMSD) of the complexes stabilized, indicating a stable binding interaction. researchgate.net Such simulations can reveal significant conformational changes in the protein or the ligand upon binding and can highlight the crucial amino acid interactions that maintain the complex's stability over time. researchgate.netcardiff.ac.uk

In the context of anticancer research, MD simulations have been employed to understand the impact of mutations in the Bcl-2 protein and how they affect drug binding. frontiersin.org A 500-nanosecond MD simulation showed that certain mutations caused significant distortion in the protein's conformation and its interactions with other proteins and drugs. frontiersin.org Another study investigating acridine-coumarin hybrids as topoisomerase IIB inhibitors used MD simulations to demonstrate how the hybrid pharmacophore optimally fits within the enzyme's binding site. The simulations showed the ligand's orientation allowed for effective intercalation with DNA bases, a key mechanism for its anticancer activity. cardiff.ac.uk

Furthermore, MD simulations can be coupled with binding free energy calculations, such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), to quantify the strength of the ligand-receptor interaction. In one study, a chalcone derivative showed a high binding energy, indicating a robust interaction with MAO-B. researchgate.net These simulations provide a dynamic picture of the binding event, which is crucial for the rational design of more effective therapeutic agents.

| Compound/System Studied | Biological Target | Key Findings from MD Simulation | Source |

|---|---|---|---|

| Chalcone derivatives | MAO-B | Validated stability of protein-ligand complexes (RMSD stabilized around 0.4 nm). MM-PBSA analysis revealed favorable binding free energies. | researchgate.net |

| Acridine-triazole-pyrimidine hybrid | Topoisomerase IIB | Showed optimal fit and orientation within the binding site, allowing for intercalation with DNA bases (DG13, DC14, DT9). | cardiff.ac.uk |

| Bcl-2 wild-type vs. mutants | - | Deleterious mutations (G101V, F104L) caused significant distortion in protein conformation and drug binding landscape after 500 ns. | frontiersin.org |

| Coumarin Derivative (SZC-6) | SIRT3 | Used to optimize the compound for enhanced allosteric binding. | mdpi.com |

Potential Applications in Advanced Materials Science and Chemical Probes

Development of Fluorescent Probes and Dyes based on Chromen-2-one Scaffolds

The development of fluorescent probes and dyes is a cornerstone of modern chemical and biological sciences, enabling the sensitive detection and imaging of various analytes and environments. Coumarin (B35378) derivatives are a prominent class of fluorophores due to their inherent brightness, high quantum yields, and environmental sensitivity. researchgate.net The core of this potential lies in the 2H-chromen-2-one motif, which forms the foundation of 6-Methyl-4-morpholin-4-yl-chromen-2-one. usp.org

The fluorescence properties of coumarins are highly dependent on the nature and position of substituents on the benzopyrone ring system. bohrium.com Generally, electron-donating groups, such as amino or dialkylamino groups, are known to enhance fluorescence intensity significantly. chemicalbook.com The morpholinyl group at the 4-position of the target compound, being a cyclic amino ether, acts as an electron-donating group. This substitution is expected to induce an intramolecular charge transfer (ICT) upon photoexcitation, a key mechanism for strong fluorescence emission. chemicalbook.com The methyl group at the 6-position, a weak electron-donating group, can further influence the photophysical properties. chemicalbook.com

While specific experimental data for this compound is not extensively available in the public domain, the photophysical properties of analogous 4-aminocoumarin (B1268506) derivatives provide insight into its potential as a fluorescent dye. These properties are often characterized by strong absorption in the near-UV or visible region and emission of bright blue-green light.

Table 1: Representative Photophysical Properties of 4-Amino Substituted Coumarin Derivatives

| Property | Representative Value Range | Significance for Fluorescent Probes |

| Absorption Maximum (λabs) | 350 - 420 nm | Enables excitation with common light sources (e.g., LEDs, lasers). |

| Emission Maximum (λem) | 430 - 500 nm | Corresponds to the visible blue-green region, suitable for imaging. |

| Molar Extinction Coefficient (ε) | 20,000 - 60,000 M-1cm-1 | High values indicate efficient light absorption, leading to brighter probes. |

| Fluorescence Quantum Yield (ΦF) | 0.5 - 0.9 | High quantum yields signify efficient conversion of absorbed light into emitted fluorescence. |

| Stokes Shift | 50 - 100 nm | A large separation between absorption and emission maxima minimizes self-quenching and improves detection sensitivity. |

Note: The data in this table is illustrative and based on general findings for 4-amino substituted coumarin derivatives. Specific values for this compound would require experimental determination.

The synthesis of fluorescent probes often involves modifying the coumarin core to include recognition moieties for specific analytes such as metal ions, pH changes, or biomolecules. bohrium.com The structure of this compound provides a versatile platform for such modifications, making it a promising candidate for the development of highly specific and sensitive chemical sensors.

Applications in Optoelectronic Materials

The same electronic properties that make chromen-2-one derivatives excellent fluorophores also render them suitable for applications in optoelectronic materials. nih.gov These materials are designed to interact with light and are fundamental components of devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.gov

The performance of a molecule in an optoelectronic device is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, determines the wavelength of light the molecule absorbs and emits. In coumarin derivatives, the HOMO-LUMO gap can be engineered by introducing electron-donating and electron-withdrawing groups. nih.gov

In this compound, the morpholinyl group at the 4-position acts as an electron donor, which tends to raise the HOMO energy level. The chromen-2-one core itself possesses electron-withdrawing characteristics. This "push-pull" electronic structure facilitates intramolecular charge transfer, which is a desirable property for optoelectronic materials. nih.gov Computational studies on similar coumarin derivatives have shown that such substitutions can lead to a smaller HOMO-LUMO gap, resulting in absorption and emission at longer wavelengths. nih.gov

Table 2: Predicted Electronic Properties and Their Relevance in Optoelectronics for this compound

| Property | Predicted Characteristic | Implication for Optoelectronic Applications |

| HOMO Energy Level | Relatively High | Facilitates hole injection in organic electronic devices. |

| LUMO Energy Level | Relatively Low | Facilitates electron injection and transport. |

| HOMO-LUMO Gap (Eg) | Moderate | Tunable for emission in the visible spectrum, crucial for OLEDs. |

| Exciton Binding Energy | Potentially Low | Indicates efficient generation of free charge carriers, beneficial for solar cells. nih.gov |

Note: The data in this table is based on theoretical predictions from computational studies on analogous coumarin derivatives. nih.gov Experimental verification for this compound is required.

The structural modifications inherent in this compound suggest its potential as a component in organic semiconductor materials. The ability to tune its electronic properties through established synthetic routes makes the broader class of 4-amino-substituted coumarins a subject of ongoing research for creating novel materials for next-generation electronic and photonic devices.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 6-Methyl-4-morpholin-4-yl-chromen-2-one and Related Structures

The coumarin (B35378), or 2H-chromen-2-one, scaffold is a prominent feature in a vast number of natural and synthetic compounds, recognized for its broad spectrum of biological activities. eurekaselect.comnih.gov This versatile nucleus serves as a "privileged structure" in medicinal chemistry, offering a foundation for the design of novel therapeutic agents. mdpi.comresearchgate.net The biological effects of coumarin derivatives are heavily influenced by the nature and position of substituents on the benzopyrone core. mdpi.comnih.gov

Specifically, the substitution pattern of the target molecule, This compound , suggests potential for significant biological activity. The methyl group at the 6-position is a common feature in many bioactive coumarins. For instance, various 6-methyl-4-substituted coumarin derivatives have been synthesized and evaluated for their in vitro antitumor activity against cell lines such as the human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG-2). nih.gov The presence of a methyl group at this position can influence the molecule's lipophilicity and its interaction with biological targets.

The morpholine (B109124) moiety at the 4-position is also of significant interest. The incorporation of a morpholine ring is a widely used strategy in medicinal chemistry to improve the pharmacological profile of a compound. Morpholine is known to enhance aqueous solubility and can act as a hydrogen bond acceptor, potentially improving the pharmacokinetic properties of the parent molecule. nih.gov Studies on related structures, such as (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one, have been conducted to evaluate their anticancer properties, highlighting the interest in combining the coumarin scaffold with a morpholine substituent.

Identification of Unexplored Research Avenues and Gaps

The most significant gap in the current body of scientific knowledge is the lack of specific experimental data for This compound . This absence of foundational research presents a clear and immediate avenue for exploration. The following are key unexplored research areas:

Chemical Synthesis and Characterization: A fundamental gap is the absence of a published, optimized synthesis protocol for This compound . Research is needed to develop an efficient synthetic route and to fully characterize the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

In Vitro Biological Screening: The potential biological activities of this compound remain entirely unexplored. Based on the known activities of related structures, a broad-based in vitro screening is warranted. This should include:

Anticancer Activity: Evaluation against a panel of human cancer cell lines, including but not limited to breast, colon, lung, and liver cancer lines, is a high-priority research direction. nih.gov

Antimicrobial Activity: Testing against a range of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi would be valuable, given the known antimicrobial properties of many coumarin derivatives. mdpi.com

Enzyme Inhibition Studies: Many coumarins are known to be enzyme inhibitors. mdpi.com Investigating the inhibitory potential of the target compound against enzymes implicated in disease, such as kinases, cholinesterases, or monoamine oxidases, could reveal novel therapeutic applications.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a focused library of analogues of This compound would be a crucial step. This would involve modifying the substitution pattern on the coumarin ring to elucidate the structure-activity relationships and to identify the key structural features required for optimal activity.

Computational and Mechanistic Studies: Once a biological activity is identified, molecular docking studies could be employed to predict the binding mode of the compound with its biological target. nih.gov Further experimental work would then be needed to elucidate the precise mechanism of action, which is a critical step in the drug discovery process.

Prospects for the Rational Design and Synthesis of Novel, Potent Chromen-2-one Derivatives with Morpholine Functionality for Targeted Biological Applications

The rational design and synthesis of novel chromen-2-one derivatives bearing a morpholine moiety represent a promising strategy for the development of targeted therapeutic agents. The existing body of knowledge on related compounds provides a solid foundation for this endeavor.

Future design strategies could focus on several key areas:

Scaffold Hopping and Isosteric Replacement: While maintaining the core 4-morpholinyl-chromen-2-one scaffold, isosteric replacement of the methyl group at the 6-position with other small, lipophilic, or electron-withdrawing/donating groups could modulate the compound's activity and selectivity.

Hybrid Molecule Design: A promising approach involves the creation of hybrid molecules that combine the 4-morpholinyl-chromen-2-one scaffold with other known pharmacophores. This strategy aims to develop multi-target ligands or to enhance the potency against a single target.

Quantitative Structure-Activity Relationship (QSAR) Modeling: As data becomes available for a series of related compounds, QSAR models can be developed. researchgate.net These computational models can identify the key physicochemical properties that correlate with biological activity, thereby guiding the design of new derivatives with improved potency and a more favorable pharmacokinetic profile.

The synthesis of these rationally designed compounds will likely rely on established synthetic methodologies for coumarin derivatization. Multi-component reactions and modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, could offer efficient and versatile routes to a diverse library of novel compounds. mdpi.com The ultimate goal of this research would be to develop potent and selective drug candidates for specific biological targets, with potential applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. The systematic exploration of chromen-2-one derivatives with morpholine functionality holds considerable promise for the discovery of next-generation therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-Methyl-4-morpholin-4-yl-chromen-2-one?

- Methodology :

- Use condensation reactions between substituted phenols and morpholine derivatives. For example, employ a Claisen-Schmidt condensation using a ketone precursor (e.g., 6-methylchromenone) and morpholine-4-carbaldehyde under basic conditions (NaOH/ethanol).

- Purify via recrystallization (ethanol or DMF) and confirm purity using HPLC or TLC .

Q. How can the molecular structure of this compound be validated?

- Methodology :

- X-ray crystallography : Refine single-crystal data using SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding networks .

- Spectroscopy : Use - and -NMR to confirm substituent positions and MS (ESI-TOF) for molecular mass verification .

Q. What computational methods are suitable for predicting electronic properties?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare results with crystallographic bond lengths/angles .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during refinement?

- Methodology :

- Use SHELXL’s PART and FREE commands to model disordered moieties (e.g., morpholine ring conformers). Validate with Mercury CSD’s packing similarity tools to ensure intermolecular interactions are consistent with related chromenones .

Q. What approaches are effective for analyzing substituent effects on bioactivity?

- Methodology :

- Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying methyl or morpholine positions). Test antimicrobial activity via microdilution assays (MIC values) and dock ligands into target proteins (e.g., CYP450 enzymes) using AutoDock Vina .

Q. How should conflicting data in biological assays be addressed?

- Methodology :

- Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric). Control for solvent effects (DMSO tolerance in cell cultures) and confirm compound stability via LC-MS during assays .

Q. What techniques optimize crystal growth for challenging derivatives?

- Methodology :

- Use solvent diffusion (e.g., layering hexane over DMF) or slow evaporation at controlled humidity. For twinned crystals, apply TWIN commands in SHELXL and validate with PLATON’s TWINABS .

Q. How are puckering parameters calculated for the chromenone ring system?

- Methodology :

- Apply Cremer-Pople ring puckering coordinates (, , ) using crystallographic data. Compare with software like PARST or CrystalExplorer to quantify deviations from planarity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.